molecular formula C28H20BrN3O3 B14590994 4-Bromo-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide CAS No. 61123-57-7

4-Bromo-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide

Cat. No.: B14590994
CAS No.: 61123-57-7
M. Wt: 526.4 g/mol
InChI Key: VTEJULBJIXRKDY-UHFFFAOYSA-N
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Description

4-Bromo-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide typically involves multiple steps, starting with the preparation of the indole nucleus. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes .

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes the use of high-performance liquid chromatography (HPLC) for purification and characterization of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antiviral and antimicrobial agent.

    Medicine: Studied for its anticancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Bromo-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-chlorophenyl)benzamide
  • 4-Bromo-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-methylphenyl)benzamide
  • 4-Bromo-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-fluorophenyl)benzamide

Uniqueness

4-Bromo-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This group may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

61123-57-7

Molecular Formula

C28H20BrN3O3

Molecular Weight

526.4 g/mol

IUPAC Name

4-bromo-N-[1H-indol-3-yl(phenyl)methyl]-N-(4-nitrophenyl)benzamide

InChI

InChI=1S/C28H20BrN3O3/c29-21-12-10-20(11-13-21)28(33)31(22-14-16-23(17-15-22)32(34)35)27(19-6-2-1-3-7-19)25-18-30-26-9-5-4-8-24(25)26/h1-18,27,30H

InChI Key

VTEJULBJIXRKDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)N(C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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